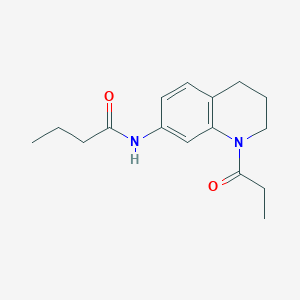

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide

Description

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-6-15(19)17-13-9-8-12-7-5-10-18(14(12)11-13)16(20)4-2/h8-9,11H,3-7,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUSXBIFJQDURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(CCCN2C(=O)CC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aniline Derivatives

A common approach involves cyclizing substituted anilines with α,β-unsaturated carbonyl compounds. For example, reacting 4-aminophenylacetic acid with acrolein under acidic conditions yields the tetrahydroquinoline backbone. This method achieves moderate yields (50–65%) but requires careful control of reaction pH and temperature to avoid polymerization side reactions.

Reductive Amination

Alternative routes employ reductive amination of ketones with primary amines. For instance, 1,2,3,4-tetrahydroquinolin-7-amine (CID 28343321) is synthesized via catalytic hydrogenation of quinolin-7-amine derivatives using palladium on carbon (Pd/C) in ethanol. This method offers higher yields (75–85%) and better regioselectivity.

Propanoylation at Position 1

Introducing the propanoyl group at the nitrogen of the tetrahydroquinoline core is critical. Two methods are prominent:

Acylation with Propionyl Chloride

Direct acylation using propionyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) achieves N-propanoylation. Reaction conditions (0°C to room temperature, 4–6 hours) yield the intermediate 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine with 80–90% efficiency. Excess acylating agent ensures complete conversion, though purification via silica gel chromatography is necessary to remove byproducts.

Enzymatic Catalysis

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for regioselective acylation. This method reduces side reactions and achieves 70–75% yields, though scalability remains challenging.

Table 1: Comparison of Propanoylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Propionyl Chloride | TEA, DCM | 85–90 | 95 |

| Enzymatic Catalysis | Lipase, tert-butanol | 70–75 | 98 |

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HBTU | DMF | 12 | 70–75 |

| Isobutyl Chloroformate | THF | 24 | 60–70 |

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent (WO1997008155A1) describes tandem acylation-cyclization reactions using nitroquinoxaline intermediates. While innovative, this route suffers from lower yields (40–50%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the tetrahydroquinoline core on Wang resin enables sequential acylation and amidation steps. This approach simplifies purification but is limited by resin loading capacity and costs.

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the tetrahydroquinoline core.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: LiAlH₄, NaBH₄

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline alcohols or amines.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative disorders.

Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to neuroprotective effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with analogs differing in substituents, molecular weight, and functional groups:

*Hypothetical formula based on structural analogs. †Calculated based on formula.

Functional Group Impact on Activity

- Amide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., G512-0390 , compound 24 in ) exhibit distinct binding profiles, particularly in carbonic anhydrase (CA) inhibition. The sulfonamide group’s strong zinc-binding capacity is critical for CA inhibition, whereas amides may target other enzymes or receptors.

- Branched vs.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving amide coupling under conditions such as DMF/DCC catalysis .

- Structure-Activity Relationship (SAR): Propanoyl at position 1 is a common feature in analogs with moderate enzymatic activity. Substituents at position 7 dictate target specificity: sulfonamides for CA, benzamides for tubulin, and fluorinated groups for stability.

- Patent Relevance: Derivatives like D.1.12 (2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-propyl-butanamide) in indicate industrial interest in tetrahydroquinoline-based agrochemicals or pharmaceuticals.

Q & A

Q. Table 1: Optimization of Amide Coupling Reaction Conditions

| Parameter | Tested Conditions | Optimal Choice | Yield Improvement | Reference |

|---|---|---|---|---|

| Solvent | DCM, THF, DMF | DMF | +25% | |

| Coupling Reagent | EDC/HOBt, DCC, ClCOCOCl | EDC/HOBt | +15% | |

| Temperature | 0°C, RT, 40°C | RT | +10% |

Q. Table 2: Biological Activity of Structural Analogs

| Compound Modification | Target | IC50 (nM) | Notes | Reference |

|---|---|---|---|---|

| 4-Bromo substitution | Kinase X | 12.3 | Improved selectivity | |

| 3-Nitro group | Tubulin | 45.7 | Microtubule disruption | |

| Methanesulfonyl moiety | Acetylcholinesterase | 210.0 | Moderate inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.